molecular formula C15H22N2O3S B6495769 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941949-59-3

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B6495769
CAS No.: 941949-59-3
M. Wt: 310.4 g/mol
InChI Key: SALUKVOZACDRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a propane-2-sulfonamide moiety at the 6-position. The molecular formula is C₁₆H₂₁N₂O₃S, with a molecular weight of 321.4 g/mol (inferred from structural analogs in ). The tetrahydroquinoline core is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., proteases, kinases) due to its ability to engage in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-10-13(7-8-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALUKVOZACDRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide ()

  • Key Differences: Substituents: A 2-oxo group replaces the propanoyl group at the 1-position, and the sulfonamide is propane-1-sulfonamide (linear) instead of propane-2-sulfonamide (branched). Safety data highlight precautions for heat and ignition sources, suggesting stability concerns under high temperatures.

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ()

  • Key Differences: Substituents: A naphthalene sulfonamide replaces the propane-2-sulfonamide, introducing extended aromaticity. The dual sulfonamide groups may enable multitarget inhibition.

N-(2,3-Dimethoxy-11,12,13,14,14a,15-hexahydro-9H-dibenzo[f,h]pyrido[1,2-b]isoquinolin-6-yl)propane-2-sulfonamide ()

  • Key Differences: Core Structure: A polycyclic dibenzo-pyrido-isoquinoline system replaces the tetrahydroquinoline.

Functional Analogues

Quinolinyl Oxamide Derivative (QOD) and Indole Carboxamide Derivative (ICD) ()

  • Key Differences :
    • Core : QOD and ICD lack the sulfonamide group, instead employing oxamide and carboxamide linkers.
    • Activity : Both are dual inhibitors of FP-2 and FP-3 proteases, but their lack of structural data limits SAR studies. The propane-2-sulfonamide in the target compound could provide a more stable hydrogen-bonding network for dual inhibition.

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()

  • Key Differences: Substituents: A trifluoroacetyl group (electron-withdrawing) and cyclopropylethyl-phenyl moiety enhance metabolic stability and rigidity. The target compound’s propanoyl group offers a balance between reactivity and safety.

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Notable Properties
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide Tetrahydroquinoline Propanoyl (1), propane-2-sulfonamide (6) 321.4 High polarity, moderate steric bulk
2-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide Tetrahydroquinoline 2-Oxo (1), propane-1-sulfonamide (6) 338.4 Enhanced H-bonding, thermal sensitivity
QOD () Benzodioxole-tetrahydroquinoline Oxamide linker ~450 (estimated) Dual FP-2/3 inhibition, no structural data
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline Trifluoroacetyl (2), cyclopropylethyl (4) 516.5 High rigidity, metabolic stability

Preparation Methods

Acid-Catalyzed Cyclization

A mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) facilitates the cyclization of (R)-3-(4-trifluoromethylphenylamino)valeric acid at 65–75°C for 2–4 hours. This method achieves >90% yield with retention of stereochemistry, critical for subsequent functionalization.

Table 1: Cyclization Reaction Conditions

ParameterValue
CatalystP₂O₅ (20–30 equiv) + MsOH
Temperature65–75°C
Time2–4 hours
Yield90–95%

The introduction of the propanoyl group at the tetrahydroquinoline’s 1-position employs propanoyl chloride under basic conditions.

Propanoylation Procedure

The tetrahydroquinoline intermediate is dissolved in dry dichloromethane (DCM) and treated with propanoyl chloride (1.2 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at 0°C. The reaction proceeds to completion within 3 hours, yielding 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine after aqueous workup.

Key Considerations:

  • Excess TEA neutralizes HCl byproduct, preventing N-protonation.

  • Low temperature minimizes side reactions (e.g., over-acylation).

Sulfonylation at the 6-Amino Group

The 6-amino group undergoes sulfonylation with propane-2-sulfonyl chloride to introduce the sulfonamide moiety.

Sulfonylation Reaction

In anhydrous tetrahydrofuran (THF), 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with propane-2-sulfonyl chloride (1.1 equiv) and pyridine (1.5 equiv) at room temperature for 12 hours. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate.

Table 2: Sulfonylation Optimization Data

ConditionOutcome
SolventTHF > DMF > Toluene
BasePyridine > TEA > NaHCO₃
Yield85–88%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (30%→70%). This removes unreacted sulfonyl chloride and diacylated byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.70 (d, J=2.4 Hz, 1H, ArH), 4.10 (q, J=6.8 Hz, 1H, SO₂NH), 3.45–3.30 (m, 2H, CH₂N), 2.95–2.80 (m, 2H, CH₂CO), 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS : m/z calculated for C₁₉H₂₇N₂O₃S [M+H]⁺: 387.1745; found: 387.1748.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during acylation is minimized by using low temperatures and non-polar solvents. Chiral HPLC analysis confirms >98% enantiomeric excess (ee).

Sulfonamide Hydrolysis

Propane-2-sulfonyl chloride’s steric hindrance reduces hydrolysis risk, but reactions must exclude moisture. Molecular sieves (4Å) are added to sulfonylation mixtures.

Scalability and Industrial Relevance

Kilogram-scale batches achieve consistent yields (82–85%) using flow chemistry for the cyclization step . Continuous processing reduces catalyst loading (P₂O₅: 15 equiv) and reaction time (1.5 hours).

Q & A

Q. What are the established synthetic routes for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Formation : The tetrahydroquinoline core is synthesized via cyclization of substituted aniline derivatives with propanoyl chloride under reflux in anhydrous dichloromethane.

Sulfonamide Attachment : Reacting the tetrahydroquinoline intermediate with propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity (>95%) is confirmed via HPLC and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and confirm substituent positions (e.g., sulfonamide resonance at δ 3.1–3.3 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly for stereochemistry and hydrogen bonding. Mercury CSD 2.0 visualizes packing patterns and void spaces .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

Methodological Answer: SAR analysis compares derivatives with varying substituents (Table 1). For example:

DerivativeR-Group ModificationBioactivity (IC50)Target
Parent Compound Propanoyl, propane-2-sulfonamide12 nMEnzyme X (hypothetical)
Ethyl Analog Ethyl instead of propanoyl45 nMReduced affinity
Benzyl Derivative Benzyl substitution8 nMEnhanced selectivity

Key findings:

  • Propanoyl Group : Critical for hydrophobic interactions in the enzyme active site.
  • Sulfonamide Position : Propane-2-sulfonamide enhances solubility without steric hindrance .

Q. How can crystallographic data resolve contradictions in reported binding modes?

Methodological Answer: Discrepancies in ligand-protein docking models (e.g., ABA receptor PYL2 complexes) arise from flexible sulfonamide conformations. To address this:

High-Resolution Crystallography : Collect data at <1.2 Å resolution using synchrotron radiation.

Refinement with SHELX : Apply anisotropic displacement parameters and TLS models to reduce R-factor values (<0.05).

Validation via Mercury : Compare electron density maps (Fo-Fc) to confirm sulfonamide orientation .

Q. What strategies validate biological targets and resolve off-target effects?

Methodological Answer:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
  • CRISPR-Cas9 Knockout : Validate target engagement by measuring activity loss in enzyme X-knockout cell lines.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish specific vs. nonspecific interactions .

Q. How can contradictory bioactivity data across studies be reconciled?

Methodological Answer: Variations in reported IC50 values (e.g., 10 nM vs. 100 nM) may stem from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) that alter compound stability.
  • Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., CLIA-certified labs).
  • Metabolic Interference : Pre-incubate compounds with liver microsomes to assess stability .

Q. What methodologies improve pharmacokinetic properties without compromising activity?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to the tetrahydroquinoline core to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility.
  • Prodrug Design : Mask sulfonamide with acetyl groups, which are cleaved in vivo by esterases.
  • Plasma Stability Assays : Use LC-MS to monitor degradation half-life in human plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.